molecular formula C9H12FNO B2575341 2-Fluoro-6-isopropoxyaniline CAS No. 1184820-85-6

2-Fluoro-6-isopropoxyaniline

Cat. No.: B2575341
CAS No.: 1184820-85-6
M. Wt: 169.199
InChI Key: RJXAMCTYVUCLDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with isopropyl alcohol in the presence of a base . The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Fluoro-6-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isopropoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The isopropoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-isopropoxyaniline is unique due to the combined presence of both the fluorine atom and the isopropoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-6-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXAMCTYVUCLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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